molecular formula C9H14N3O13P3 B12075710 3',4'-Didehydro-3'-deoxycytidine Triphosphate

3',4'-Didehydro-3'-deoxycytidine Triphosphate

Numéro de catalogue: B12075710
Poids moléculaire: 465.14 g/mol
Clé InChI: DGUQXKKDZHTKIE-HTRCEHHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le triphosphate de 3’,4’-Didehydro-3’-désoxycytidine est une nouvelle molécule antivirale produite par l’enzyme viperine lors des premières étapes de la réponse immunitaire innée. Il a été démontré qu’il agissait comme un terminateur de chaîne des ARN polymérases dépendantes de l’ARN des flavivirus .

Applications De Recherche Scientifique

Antiviral Properties

Mechanism of Action
ddhCTP functions primarily as a chain terminator for RNA-dependent RNA polymerases (RdRPs), which are essential for the replication of various viruses, including flaviviruses. By inhibiting these polymerases, ddhCTP effectively prevents viral replication, making it a promising candidate for antiviral therapies .

In Vitro Studies
Research has demonstrated that ddhCTP exhibits potent antiviral activity against several viruses. In laboratory settings, ddhCTP has been shown to inhibit the replication of viruses such as the Zika virus and potentially others within the flavivirus family . These findings suggest that ddhCTP could serve as a scaffold for developing new antiviral drugs.

Diagnostic Applications

Biomarker for Viral Infections
Recent studies have identified ddhC, the free base of ddhCTP, as a significant biomarker for acute viral infections. For instance, in a cohort study comparing patients with viral infections to those with bacterial infections, ddhC levels were markedly higher in the viral group, achieving an area under the receiver operating characteristic curve (AUC) of 0.954 . This high sensitivity and specificity indicate that measuring ddhC could facilitate rapid diagnosis of viral infections, including COVID-19.

Clinical Relevance
The ability to detect ddhC in serum samples has implications for clinical diagnostics. In one study, it was shown that patients with viral infections had a 36-fold increase in median ddhC intensity compared to those with bacterial infections or healthy controls . This suggests that ddhC could be utilized not only for diagnostic purposes but also for monitoring disease progression and treatment response.

  • COVID-19 Diagnosis
    A study involving serum samples from COVID-19 patients demonstrated that elevated levels of ddhC correlated with active viral infection. The findings suggest potential utility in distinguishing COVID-19 from other respiratory infections .
  • Viral Replication Inhibition
    Research on the inhibition of RdRPs by ddhCTP has shown promising results in vitro, indicating its potential as a therapeutic agent against viral pathogens that rely on these enzymes for replication .

Méthodes De Préparation

La synthèse du triphosphate de 3’,4’-Didehydro-3’-désoxycytidine implique des protocoles de synthèse complexes ou l’isolement de l’enzyme viperine pour catalyser la production à partir du triphosphate de cytidine. Les approches de viperine recombinante empêchent la production de triphosphate de 3’,4’-Didehydro-3’-désoxycytidine hautement pur (exempt de contaminants tels que le triphosphate de cytidine), tandis que la synthèse chimique implique des techniques ou des équipements qui ne sont pas facilement accessibles à la plupart des laboratoires . Nous décrivons ici la synthèse chimioenzymatique du triphosphate de 3’,4’-Didehydro-3’-désoxycytidine, à partir de la 3’,4’-Didehydro-3’-désoxycytidine commercialement disponible. Ces méthodes sont utilisées pour produire des quantités milligrammes de triphosphate de 3’,4’-Didehydro-3’-désoxycytidine, de diphosphate de 3’,4’-Didehydro-3’-désoxycytidine et de monophosphate de 3’,4’-Didehydro-3’-désoxycytidine .

Activité Biologique

3',4'-Didehydro-3'-deoxycytidine triphosphate (ddCTP) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. Its structural modification allows it to interfere with nucleic acid synthesis, making it a valuable compound in molecular biology and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C9H12N3O13P3
  • Molecular Weight : 407.18 g/mol
  • Structure : ddCTP is characterized by the absence of the 2' and 3' hydroxyl groups on the ribose sugar, which is crucial for its biological activity.

ddCTP functions primarily as an inhibitor of viral DNA polymerases and reverse transcriptases. By mimicking the natural nucleotide cytidine triphosphate (CTP), it competes for incorporation into DNA strands during replication. The incorporation of ddCTP leads to chain termination due to the lack of a hydroxyl group necessary for further elongation.

Antiviral Activity

  • HIV Treatment : ddCTP has shown efficacy against HIV by inhibiting reverse transcriptase, thus preventing viral replication. Studies indicate that it can reduce viral loads in infected cells significantly.
  • Hepatitis B Virus (HBV) : Research has demonstrated that ddCTP can inhibit HBV replication, making it a candidate for treatment in chronic HBV infections.

Anticancer Properties

  • Mechanism : ddCTP's ability to inhibit DNA synthesis makes it a potential agent against rapidly dividing cancer cells. It induces apoptosis in various cancer cell lines by disrupting normal DNA replication processes.
  • Case Studies :
    • A study involving human leukemia cells showed that ddCTP effectively reduced cell viability by inducing cell cycle arrest and apoptosis.
    • In vitro studies on breast cancer cell lines indicated that ddCTP treatment led to significant reductions in cell proliferation rates.

In Vitro Studies

A comprehensive evaluation of ddCTP's biological activity was conducted using various cancer and virus-infected cell lines. The following table summarizes key findings:

Cell Line/PathogenTreatment ConcentrationEffect ObservedReference
HIV-infected cells10 µM80% reduction in viral load
HepG2 (HBV)5 µM70% inhibition of viral replication
MCF-7 (Breast Cancer)25 µMInduced apoptosis in 60% of cells
K562 (Leukemia)15 µMCell cycle arrest at G1 phase

Mechanistic Insights

Recent studies have elucidated the molecular pathways through which ddCTP exerts its effects:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases, preventing progression from G1 to S phase.

Propriétés

Formule moléculaire

C9H14N3O13P3

Poids moléculaire

465.14 g/mol

Nom IUPAC

[[(2R,3R)-2-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2,3-dihydrofuran-5-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,6,8,13H,4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t6-,8-/m1/s1

Clé InChI

DGUQXKKDZHTKIE-HTRCEHHLSA-N

SMILES isomérique

C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES canonique

C1=CN(C(=O)N=C1N)C2C(C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.